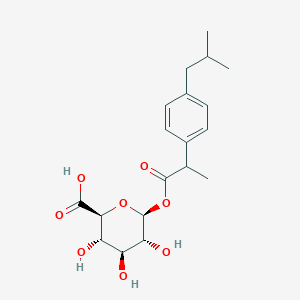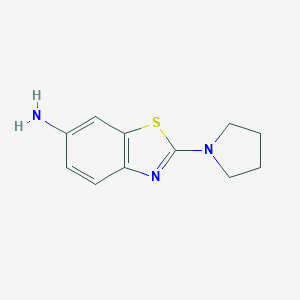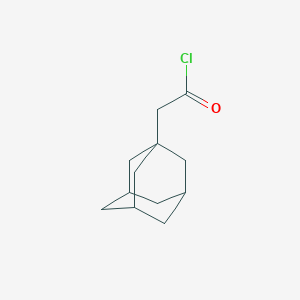
3-(2-Hydroxyethyl)piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxyethyl)piperazine-2,5-dione, also known as HEPPD, is a cyclic amino acid that has been widely used in scientific research as a building block for the synthesis of various peptides and proteins. HEPPD is a versatile compound that can be easily modified to introduce different functional groups, making it an essential tool for the development of new drugs and biomaterials.
Mechanism of Action
3-(2-Hydroxyethyl)piperazine-2,5-dione has been shown to act as a nucleophile, reacting with electrophilic groups to form covalent bonds. This mechanism of action makes 3-(2-Hydroxyethyl)piperazine-2,5-dione a useful tool for the development of enzyme inhibitors and other bioactive compounds. 3-(2-Hydroxyethyl)piperazine-2,5-dione has also been shown to interact with metal ions, which could potentially lead to the development of metal-binding drugs.
Biochemical and Physiological Effects:
3-(2-Hydroxyethyl)piperazine-2,5-dione has been shown to have low toxicity and is well-tolerated by cells and organisms. In vitro studies have shown that 3-(2-Hydroxyethyl)piperazine-2,5-dione can inhibit the activity of various enzymes, including proteases and kinases. 3-(2-Hydroxyethyl)piperazine-2,5-dione has also been shown to interact with DNA and RNA, which could potentially lead to the development of new gene-targeting drugs.
Advantages and Limitations for Lab Experiments
3-(2-Hydroxyethyl)piperazine-2,5-dione is a versatile compound that can be easily modified to introduce different functional groups, making it an essential tool for the development of new drugs and biomaterials. The synthesis of 3-(2-Hydroxyethyl)piperazine-2,5-dione is scalable, and the compound can be produced in large quantities with high purity. However, 3-(2-Hydroxyethyl)piperazine-2,5-dione is a relatively expensive compound, which could limit its use in large-scale experiments.
Future Directions
There are many potential future directions for the use of 3-(2-Hydroxyethyl)piperazine-2,5-dione in scientific research. One area of interest is the development of metal-binding drugs, which could potentially be used to treat diseases such as cancer and Alzheimer's disease. Another area of interest is the development of gene-targeting drugs, which could potentially be used to treat genetic diseases. Additionally, the use of 3-(2-Hydroxyethyl)piperazine-2,5-dione in the development of new biomaterials, such as hydrogels and nanoparticles, could have many applications in drug delivery and tissue engineering.
Synthesis Methods
3-(2-Hydroxyethyl)piperazine-2,5-dione can be synthesized through a simple and efficient process that involves the reaction of piperazine-2,5-dione with ethylene oxide. This reaction results in the formation of a cyclic compound with a hydroxyethyl group attached to the nitrogen atom of the piperazine ring. The synthesis of 3-(2-Hydroxyethyl)piperazine-2,5-dione is scalable, and the compound can be produced in large quantities with high purity.
Scientific Research Applications
3-(2-Hydroxyethyl)piperazine-2,5-dione has been extensively used in scientific research as a building block for the synthesis of various peptides and proteins. The hydroxyethyl group in 3-(2-Hydroxyethyl)piperazine-2,5-dione can be easily modified to introduce different functional groups, such as amino, carboxyl, and thiol groups, making it a versatile tool for the development of new drugs and biomaterials. 3-(2-Hydroxyethyl)piperazine-2,5-dione has also been used as a starting material for the synthesis of cyclic peptides, which have shown promising therapeutic potential in the treatment of various diseases.
properties
CAS RN |
101080-13-1 |
|---|---|
Product Name |
3-(2-Hydroxyethyl)piperazine-2,5-dione |
Molecular Formula |
C6H10N2O3 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C6H10N2O3/c9-2-1-4-6(11)7-3-5(10)8-4/h4,9H,1-3H2,(H,7,11)(H,8,10) |
InChI Key |
YUMNGCOHGVQKNN-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC(C(=O)N1)CCO |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




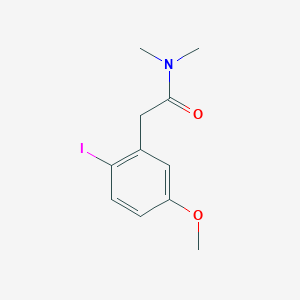
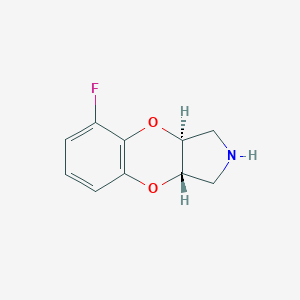


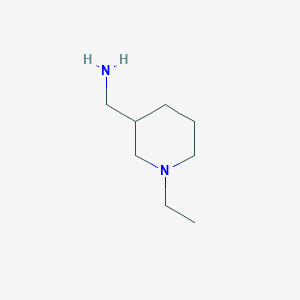
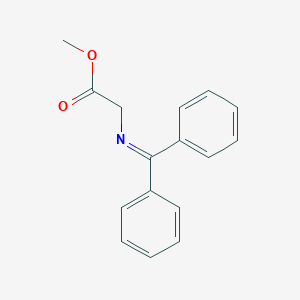
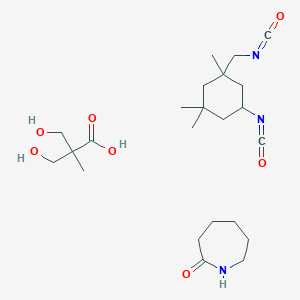
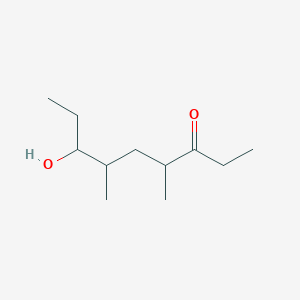
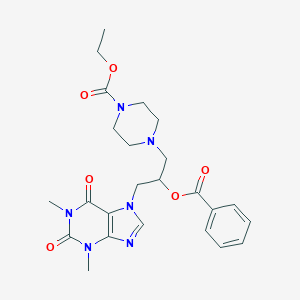
![2-[6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide](/img/structure/B20698.png)
